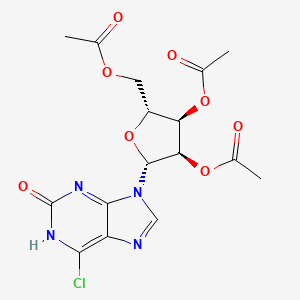
6-Chlor-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, also known as 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, is a useful research compound. Its molecular formula is C₁₆H₁₇ClN₄O₈ and its molecular weight is 428.78. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Purinnukleosidanaloga, einschließlich dieser Verbindung, haben eine breite Antitumoraktivität, die auf indolente lymphatische Malignome abzielt {svg_1} {svg_2} {svg_3}. Sie können aufgrund ihrer Fähigkeit, die DNA-Synthese zu stören und Apoptose in Krebszellen zu induzieren, zur Behandlung verschiedener Krebsarten eingesetzt werden {svg_4} {svg_5} {svg_6}.
Hemmung der DNA-Synthese
Einer der Mechanismen, durch die diese Verbindung ihre Antitumoraktivität entfaltet, ist die Hemmung der DNA-Synthese {svg_7} {svg_8} {svg_9}. Durch die Einarbeitung in die DNA von sich schnell teilenden Zellen kann sie den Prozess der DNA-Replikation stören und so das Wachstum von Krebszellen hemmen {svg_10} {svg_11} {svg_12}.
Induktion der Apoptose
Ein weiterer Wirkmechanismus dieser Verbindung ist die Induktion der Apoptose oder des programmierten Zelltods {svg_13} {svg_14} {svg_15}. Dies kann zum Tod von Krebszellen führen und so zur Antitumoraktivität der Verbindung beitragen {svg_16} {svg_17} {svg_18}.
Organische Synthese
Diese Verbindung ist nützlich in der organischen Synthese {svg_19}. Sie kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen dienen {svg_20}.
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine, a purine nucleoside analog, is the DNA synthesis process in cells . This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Mode of Action
This compound interacts with its target by inhibiting DNA synthesis . It incorporates into the DNA chain during replication, causing premature termination and leading to DNA damage . This damage triggers cell death mechanisms, particularly apoptosis .
Biochemical Pathways
The affected biochemical pathway is the DNA replication process. By inhibiting DNA synthesis, the compound disrupts the cell cycle, preventing the cell from dividing and proliferating . This disruption can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death, in targeted cells . This leads to a reduction in the number of cancer cells, slowing the progression of the disease .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine are largely attributed to its role as a purine nucleoside analog. It interacts with various enzymes, proteins, and other biomolecules, primarily through inhibition of DNA synthesis and induction of apoptosis .
Cellular Effects
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Metabolic Pathways
6-Chloro-2-hydroxy-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPLUTIBYLKPII-SDBHATRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

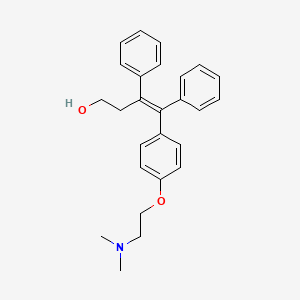
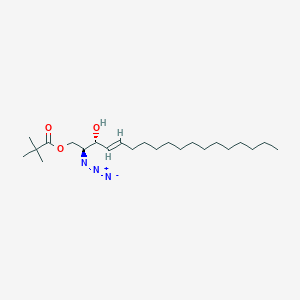
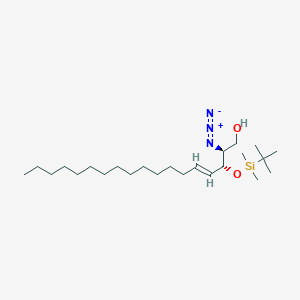
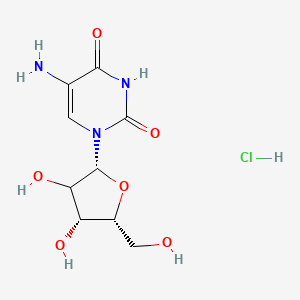
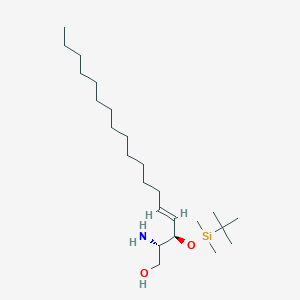
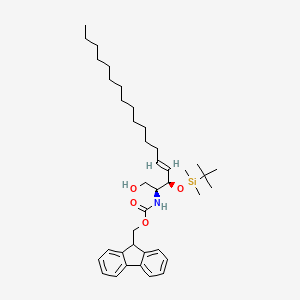
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/no-structure.png)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)

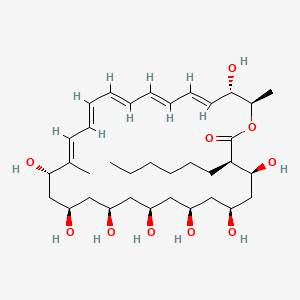
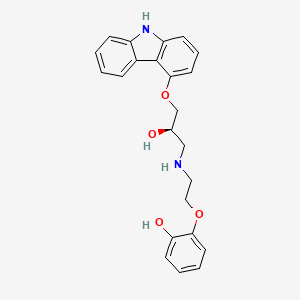
![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)

